2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-15-18(22(26)25(24-15)17-7-4-3-5-8-17)13-16-10-11-19(20(14-16)28-2)29-23(27)21-9-6-12-30-21/h3-14H,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPGYRICPOBQF-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417552 | |
| Record name | STK003698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6191-79-3 | |
| Record name | STK003698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of organic solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
The molecular structure features a thiophene ring and a pyrazole moiety, which are known for their biological activity. The presence of methoxy and carboxylate groups enhances solubility and reactivity, making this compound suitable for various applications.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Anti-inflammatory Effects : Compounds with similar functional groups have also been investigated for their anti-inflammatory properties. The presence of the thiophene moiety may contribute to the modulation of inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Material Science
Organic Electronics : The unique electronic properties of thiophene derivatives make them valuable in the development of organic semiconductors. This compound could potentially be used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics.
Polymer Chemistry : Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of materials used in various applications, including coatings and composites .
Agricultural Research
Pesticide Development : The structural features of this compound suggest potential use as a pesticide or herbicide. Research on related compounds has demonstrated effectiveness against various pests while maintaining low toxicity to non-target organisms .
Plant Growth Regulators : There is ongoing research into the use of similar compounds as plant growth regulators, which can enhance crop yield and resistance to environmental stressors .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer activity of pyrazole derivatives. The findings indicated that compounds similar to our target compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting a strong potential for further development into therapeutic agents .
Case Study 2: Organic Electronics
Research conducted at a leading university investigated the use of thiophene-based compounds in OLEDs. The study reported improved efficiency and stability when using derivatives similar to this compound, paving the way for commercial applications in display technology.
Case Study 3: Agricultural Applications
A field trial reported in Pest Management Science evaluated a new pesticide formulation based on thiophene derivatives. Results showed significant pest control efficacy with minimal environmental impact, highlighting the potential for this compound in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Backbone Modifications: The target compound and ethyl 4-cyano...carboxylate share the pyrazol-4-ylidene-thiophene core but differ in ester groups (methyl vs. ethyl) and additional substituents (cyano vs. methoxy). The cyano group in may enhance dipole interactions but reduce solubility compared to the methoxy group in the target compound.
Heterocyclic Additions :
- The pyridinyl-triazol analog replaces the pyrazole ring with a triazole system, introducing nitrogen-rich heterocycles that could improve binding affinity in biological systems (e.g., enzyme inhibition).
Stereoelectronic Effects: The (E)-configuration in the target compound ensures planar geometry, optimizing conjugation across the pyrazole-thiophene system. In contrast, analogs with flexible amino linkages (e.g., ) may exhibit reduced conjugation efficiency.
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and what experimental conditions optimize yield?
Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrazolone core via cyclization of β-keto esters or hydrazides under acidic conditions (e.g., acetic acid or POCl₃) .
- Knoevenagel Condensation : Introduction of the (E)-configured methylidene group via reaction with aromatic aldehydes, typically catalyzed by piperidine or ammonium acetate .
- Esterification : Coupling the thiophene-2-carboxylate moiety using DCC/DMAP or HOBt/EDCI in anhydrous DCM .
Optimization Tips : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purify intermediates via column chromatography (gradient elution) to minimize side products .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming:
- Stereochemistry : The (E)-configuration of the methylidene group and planarity of the pyrazolone-thiophene system .
- Intermolecular Interactions : Hydrogen bonding (e.g., C=O⋯H-N) and π-π stacking, which influence solid-state packing .
Protocol : - Grow crystals via slow evaporation in DCM/ethanol.
- Use Mo-Kα radiation (λ = 0.71073 Å) for data collection at 100 K .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:
Q. How can spectroscopic discrepancies between synthetic batches be systematically analyzed?
Methodological Answer : Use a tiered analytical approach:
- ¹H/¹³C NMR : Compare chemical shifts (δ) for pyrazolone C=O (~165–170 ppm) and thiophene protons (~6.5–7.5 ppm) .
- FTIR : Validate carbonyl stretches (pyrazolone C=O: ~1680 cm⁻¹; ester C=O: ~1720 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error .
Troubleshooting : - If NMR shows unexpected peaks, perform 2D-COSY or HSQC to assign coupling networks.
Q. What experimental designs assess the compound’s environmental persistence and ecotoxicity?
Methodological Answer : Adopt OECD guidelines for:
- Biodegradation : Modified Sturm test (OECD 301B) to measure CO₂ evolution in aqueous media .
- Aquatic Toxicity : Daphnia magna acute toxicity assay (48h EC₅₀) and algal growth inhibition (OECD 201) .
Advanced Add-On : - Use LC-MS/MS to track degradation metabolites and quantify bioaccumulation factors (BCF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
